molecular formula C8H8F3N3O4S2 B1673452 Hydroflumethiazide CAS No. 135-09-1

Hydroflumethiazide

Cat. No. B1673452
CAS RN: 135-09-1
M. Wt: 331.3 g/mol
InChI Key: DMDGGSIALPNSEE-UHFFFAOYSA-N
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Description

Hydroflumethiazide is a diuretic . It is a benzothiadiazine consisting of a 3,4-dihydro-2H-1,2,4-benzothiadiazine bicyclic system dioxygenated on sulfur and carrying trifluoromethyl and aminosulfonyl groups at positions 6 and 7 respectively .


Synthesis Analysis

Hydroflumethiazide synthesis has been documented in numerous patents, for example, Lund et al., U.S. patent 3,254,076 (1966 to Lövens Kemiske Fabrik) .


Molecular Structure Analysis

The molecular structure of Hydroflumethiazide consists of a 3,4-dihydro-2H-1,2,4-benzothiadiazine bicyclic system dioxygenated on sulfur and carrying trifluoromethyl and aminosulfonyl groups at positions 6 and 7 respectively . The thiadiazine ring takes an envelope conformation .


Chemical Reactions Analysis

Hydroflumethiazide is a thiazide diuretic, and its chemical reactions are similar to those of other thiazide diuretics .


Physical And Chemical Properties Analysis

Hydroflumethiazide has a molecular formula of C8H8F3N3O4S2 and a molecular weight of 331.3 g/mol .

Future Directions

Hydroflumethiazide is used as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy. It is also used in the management of hypertension either as the sole therapeutic agent or to enhance the effect of other antihypertensive drugs in the more severe forms of hypertension . Future research may focus on understanding the individual variability in patients’ responses to Hydroflumethiazide, in terms of blood pressure, serum potassium levels, and other factors, which might lead to targeted intervention and extend the population of patients who can benefit from the use of this drug .

properties

IUPAC Name

1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)
Source PubChem
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InChI Key

DMDGGSIALPNSEE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1
Source PubChem
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Molecular Formula

C8H8F3N3O4S2
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DSSTOX Substance ID

DTXSID3023132
Record name Hydroflumethiazide
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Molecular Weight

331.3 g/mol
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Physical Description

Solid
Record name Hydroflumethiazide
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Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml) at 25 °C: acetone >100; methanol 58; acetonitrile 43; water 0.3; ether 0.2; benzene <0.1., INSOL IN ACID, Soluble in dilute alkali but unstable in alkaline solutions., SOL IN ALC; FREELY SOL IN ACETONE, 8.58e-01 g/L
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Mechanism of Action

Hydroflumethiazide is a thiazide diuretic that inhibits water reabsorption in the nephron by inhibiting the sodium-chloride symporter (SLC12A3) in the distal convoluted tubule, which is responsible for 5% of total sodium reabsorption. Normally, the sodium-chloride symporter transports sodium and chloride from the lumen into the epithelial cell lining the distal convoluted tubule. The energy for this is provided by a sodium gradient established by sodium-potassium ATPases on the basolateral membrane. Once sodium has entered the cell, it is transported out into the basolateral interstitium via the sodium-potassium ATPase, causing an increase in the osmolarity of the interstitium, thereby establishing an osmotic gradient for water reabsorption. By blocking the sodium-chloride symporter, Hydroflumethiazide effectively reduces the osmotic gradient and water reabsorption throughout the nephron., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDES/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDES/, THIAZIDES MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDES/, For more Mechanism of Action (Complete) data for HYDROFLUMETHIAZIDE (11 total), please visit the HSDB record page.
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Product Name

Hydroflumethiazide

Color/Form

CRYSTALS, White to cream colored, finely divided, crystalline powder

CAS RN

135-09-1
Record name Hydroflumethiazide
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Melting Point

272-273, 272-273 °C, 272 - 273 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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